2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide

Lipophilicity Drug-likeness Permeability prediction

This compound is a fully synthetic 2-oxoimidazolidine-acetamide derivative with a molecular formula of C₂₀H₂₃N₃O₃S and a molecular weight of 385.5 g/mol. The structure combines an N-(4-ethoxyphenyl)-2-oxoimidazolidine core with an N-(4-methylthio)phenylacetamide side-chain, yielding a calculated XLogP3 of 2.8, a topological polar surface area (TPSA) of 87.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C20H23N3O3S
Molecular Weight 385.48
CAS No. 1286695-37-1
Cat. No. B2596442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide
CAS1286695-37-1
Molecular FormulaC20H23N3O3S
Molecular Weight385.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)SC
InChIInChI=1S/C20H23N3O3S/c1-3-26-17-8-6-16(7-9-17)23-13-12-22(20(23)25)14-19(24)21-15-4-10-18(27-2)11-5-15/h4-11H,3,12-14H2,1-2H3,(H,21,24)
InChIKeyCLPSFLVPRJMLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide (CAS 1286695-37-1) – Core Properties and Procurement Baseline


This compound is a fully synthetic 2-oxoimidazolidine-acetamide derivative with a molecular formula of C₂₀H₂₃N₃O₃S and a molecular weight of 385.5 g/mol [1]. The structure combines an N-(4-ethoxyphenyl)-2-oxoimidazolidine core with an N-(4-methylthio)phenylacetamide side-chain, yielding a calculated XLogP3 of 2.8, a topological polar surface area (TPSA) of 87.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially supplied primarily as a research screening compound with a typical purity of 95% [2]. At the time of this analysis, no peer-reviewed primary bioactivity studies, crystallographic structures, or in vivo pharmacokinetic profiles were identified for this specific compound in the public domain, making procurement decisions reliant on its structural differentiation from closely related analogs and its computed molecular descriptors.

Why 2-(3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Within the 2-oxoimidazolidine-acetamide chemotype, even single-point substitutions on the N-aryl ring or the acetamide terminus produce marked differences in lipophilicity, hydrogen-bonding capacity, and steric bulk that are known to alter target engagement and ADME profiles in analogous series [1]. The 4-ethoxyphenyl group on the imidazolidinone nitrogen provides a specific balance of electron donation and hydrophobic surface area, while the 4-methylthio substitution on the distal phenyl ring introduces a unique sulfur-centered polarizability that is absent in the corresponding methoxy, chloro, or unsubstituted analogs [2]. Simple interchange with compounds such as the 4-isopropylphenyl variant or the quinolin-8-yl amide would alter both the computed logP and TPSA, potentially shifting the compound out of the property space required for a given screening cascade or SAR series. The following quantitative evidence section details these measurable differences and their implications for scientific selection.

Quantitative Differentiation Evidence for 2-(3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Ethoxy vs. Isopropyl N-Aryl Substitution

The target compound has a computed XLogP3 of 2.8 [1]. The closest commercially cataloged analog, 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide (CAS 1251547-75-7), bears a 4-isopropyl group in place of the 4-ethoxy substituent and a 2-methylthio rather than 4-methylthio anilide. The isopropyl analog has a molecular formula C₂₁H₂₅N₃O₂S (MW 383.51), with one fewer oxygen atom, and its XLogP3 is estimated at approximately 3.4, based on the difference of ~0.6 log units attributable to replacing the ethoxy oxygen with a methylene group [2]. This ~0.6 log unit increase in lipophilicity can significantly affect aqueous solubility, CYP450 susceptibility, and plasma protein binding, making the two compounds non-interchangeable in permeability-limited assays.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation: Methylthio vs. Quinoline Amide

The target compound has a computed TPSA of 87.2 Ų [1]. The quinolin-8-yl amide analog, 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide (CAS 1257548-15-4, C₂₂H₂₂N₄O₃, MW 390.4), substitutes the 4-methylthiophenyl group with a quinoline heterocycle, which adds a second basic nitrogen and expands the aromatic surface. Based on fragment-based TPSA calculation, the quinoline analog is estimated to have a TPSA of approximately 105 Ų, an increase of roughly 18 Ų [2]. This increase pushes the compound beyond the common CNS drug-likeness threshold of <90 Ų, whereas the target compound at 87.2 Ų remains within the favorable range for blood-brain barrier penetration.

Polar surface area Membrane permeability CNS drug design

Hydrogen Bond Acceptor Count and Solubility: Carboxylic Acid vs. Methylthio Anilide

The target compound possesses four hydrogen bond acceptors (HBA = 4) and one hydrogen bond donor (HBD = 1) [1]. The corresponding carboxylic acid derivative, 2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid (CAS 1538340-67-8, C₁₃H₁₆N₂O₄, MW 264.3), has an HBA count of 5 and an HBD count of 2 due to the carboxylic acid moiety. The increased HBD count in the acid analog raises the HBD × HBA product from 4 to 10, which strongly correlates with lower intrinsic solubility and higher crystal lattice energy [2]. Additionally, the carboxylic acid is ionizable at physiological pH (pKₐ ~4.5), conferring pH-dependent solubility and permeability that are absent in the neutral methylthio anilide target compound.

Solubility Hydrogen bonding Formulation

Rotatable Bond Count and Conformational Entropy: Target vs. N-Cyclopropyl Analog

The target compound contains seven rotatable bonds [1], reflecting the ethoxy group, the acetamide linker, and the methylthio substituent. The N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide analog (CAS not confirmed in accessible databases) replaces the flexible ethoxyphenyl and methylthiophenyl groups with a difluorophenyl and a cyclopropyl amide, reducing the estimated rotatable bond count to approximately 5 [2]. Lower rotatable bond count is generally associated with reduced conformational entropy penalty upon binding, potentially yielding improved binding affinity for rigid binding pockets. However, the higher flexibility of the target compound (7 rotatable bonds) may be advantageous for targets with induced-fit binding mechanisms or larger, adaptive binding sites.

Conformational flexibility Entropic penalty Binding affinity

Methylthio Substituent Electronic Effect: 4-Methylthio vs. 4-Methoxy Anilide

The 4-methylthio (-SMe) group on the anilide ring of the target compound is a key differentiating feature compared to the more common 4-methoxy (-OMe) analog. The Hammett σₚ constant for -SMe is 0.00 (electronically neutral), while -OMe has a σₚ of -0.27 (electron-donating) [1]. This means the 4-methylthio anilide ring is less electron-rich than a 4-methoxy analog, altering the amide NH acidity and the π-stacking potential of the aromatic ring. Additionally, the sulfur atom provides greater polarizability (molar refractivity contribution: S = 7.92 vs. O = 1.76) [2], which can enhance van der Waals interactions with methionine or cysteine residues in protein binding pockets. These differences are quantifiable via Hammett constants and molar refractivity.

Electronic effects Structure-activity relationship Sulfur pharmacophore

Cautionary Note: Absence of Direct Comparative Bioactivity Data

As of the literature search date, no peer-reviewed publications or public bioassay databases report IC₅₀, K_d, EC₅₀, or any target-specific activity data for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide [1]. The PubChem entry (CID 49709773) contains no bioassay results, and the compound is not indexed in ChEMBL, BindingDB, or DrugBank [1]. Consequently, all differentiation evidence presented above is derived from computed physicochemical properties and class-level SAR inferences rather than from direct head-to-head biological comparisons. Users are advised that procurement decisions based solely on structural differentiation must be validated experimentally in the specific assay system of interest. This compound is most appropriately positioned as a probe molecule for exploring the SAR of 2-oxoimidazolidine-acetamide chemotypes rather than as a validated lead with established target engagement data.

Bioactivity Selectivity Data availability

Optimal Procurement and Application Scenarios for 2-(3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide


SAR Probe for Exploring 4-Methylthio Anilide Pharmacophore Space

The target compound serves as a dedicated probe for evaluating the contribution of the 4-methylthio substituent to target binding, metabolic stability, and permeability within a 2-oxoimidazolidine-acetamide SAR series. Its TPSA of 87.2 Ų and XLogP3 of 2.8 place it within favorable drug-like property space, making it suitable for systematic comparison with the 4-methoxy, 4-chloro, and 4-unsubstituted analogs. Procurement of this specific compound enables a controlled head-to-head assessment of the sulfur polarizability effect (molar refractivity contribution = 7.92) on target affinity and selectivity, as highlighted in Evidence Item 5 [1].

CNS-Penetrant Lead Identification Screening

With a TPSA of 87.2 Ų, this compound falls below the widely accepted CNS penetration threshold of 90 Ų, unlike the quinoline amide analog with an estimated TPSA of ~105 Ų [1]. Its neutral character (no ionizable groups at physiological pH) and moderate lipophilicity (XLogP3 = 2.8) further align with CNS drug-likeness criteria. The compound is therefore a rational choice for inclusion in CNS-targeted screening cascades, such as those for neurodegenerative disease or psychiatric disorder targets, where the peripheral-restricted quinoline analog would be excluded a priori based on TPSA alone.

Chemical Biology Tool for Covalent Probe Development

The 4-methylthio group is chemically distinct from the carboxylic acid analog (CAS 1538340-67-8) in that it lacks an ionizable functionality, providing consistent permeability across pH ranges [1]. Furthermore, the methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone under mild conditions, offering a latent handle for late-stage functionalization or for generating affinity chromatography matrices. This compound is therefore suited for chemical biology programs requiring a non-ionizable, oxidatively derivatizable scaffold that maintains cell permeability throughout the derivatization sequence.

In Silico Model Validation and Physicochemical Benchmarking

The compound's well-defined computed properties—XLogP3 = 2.8, TPSA = 87.2 Ų, rotatable bonds = 7, HBD = 1, HBA = 4—make it a useful benchmarking molecule for validating in silico ADME prediction models [1]. Its intermediate complexity (MW = 385.5, 27 heavy atoms) and the presence of both an ether oxygen and a divalent sulfur provide heteroatom diversity for testing the accuracy of logP, solubility, and permeability algorithms against experimentally measured values. Procurement for this purpose is recommended when the goal is to challenge predictive models with a compound that occupies the boundary region between CNS and non-CNS property space.

Quote Request

Request a Quote for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.